molecular formula C13H8Cl2O3 B6407462 3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid CAS No. 1261939-75-6

3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid

Cat. No.: B6407462
CAS No.: 1261939-75-6
M. Wt: 283.10 g/mol
InChI Key: YODDXEDQGBFQCN-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid is an aromatic compound characterized by the presence of two chlorine atoms on the phenyl ring and a hydroxyl group on the benzoic acid moiety

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-11-2-1-7(6-12(11)15)8-3-9(13(17)18)5-10(16)4-8/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODDXEDQGBFQCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60691251
Record name 3',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261939-75-6
Record name 3',4'-Dichloro-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60691251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid typically involves the following steps:

    Starting Material: The synthesis begins with 3,4-dichlorophenylacetic acid.

    Hydroxylation: The phenyl ring is hydroxylated using a suitable hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position.

    Carboxylation: The hydroxylated intermediate is then subjected to carboxylation to form the benzoic acid derivative.

Industrial Production Methods: Industrial production of this compound may involve large-scale hydroxylation and carboxylation processes, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Oxidation: The hydroxyl group can undergo oxidation to form corresponding quinones.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted aromatic compounds with varied functional groups.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxyl groups can form hydrogen bonds with biological molecules, influencing their activity. The chlorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 3,4-Dichlorophenylacetic acid
  • 3,5-Dichlorobenzoic acid
  • 3,4-Dichlorophenylurea

Comparison:

  • 3,4-Dichlorophenylacetic acid: Lacks the hydroxyl group, making it less versatile in hydrogen bonding interactions.
  • 3,5-Dichlorobenzoic acid: Similar structure but different substitution pattern, affecting its reactivity and applications.
  • 3,4-Dichlorophenylurea: Contains a urea moiety instead of a carboxyl group, leading to different chemical properties and uses.

3-(3,4-Dichlorophenyl)-5-hydroxybenzoic acid stands out due to its unique combination of functional groups, making it a valuable compound for various scientific and industrial applications.

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